3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium perchlorate
Description
3-(3-Nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium perchlorate is a cationic heterocyclic compound featuring a fused imidazo-thiazine scaffold with a 3-nitrophenyl substituent and a perchlorate counterion. Its structure combines a bicyclic system (imidazo[2,1-b][1,3]thiazine) with electron-withdrawing nitro and aromatic groups, which may influence its electronic properties, solubility, and biological interactions. The perchlorate counterion likely enhances stability and crystallinity compared to other salts (e.g., bromides in ).
Properties
IUPAC Name |
3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N3O2S.ClHO4/c22-21(23)16-9-4-6-14(12-16)17-13-20(15-7-2-1-3-8-15)18-19(17)10-5-11-24-18;2-1(3,4)5/h1-4,6-9,12-13H,5,10-11H2;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNINTIZTNONVRY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(C=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)SC1.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium perchlorate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazine Ring: This step often involves the cyclization of a precursor containing both nitrogen and sulfur atoms. For example, a reaction between a substituted aniline and a thiocarbonyl compound under acidic conditions can form the thiazine ring.
Formation of the Imidazo Ring: This involves the cyclization of an intermediate compound, often under basic conditions, to form the imidazo ring fused to the thiazine ring.
Formation of the Perchlorate Salt: The final step involves the reaction of the imidazo-thiazine compound with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid for nitro group reduction.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as probes for studying biological pathways involving sulfur and nitrogen atoms.
Medicine
Medicinally, thiazine derivatives, including this compound, have shown promise as potential therapeutic agents. They have been investigated for their antibacterial, antifungal, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its heterocyclic structure.
Mechanism of Action
The mechanism by which 3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium perchlorate exerts its effects is largely dependent on its interaction with biological targets. The nitro group can participate in redox reactions, while the thiazine and imidazo rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The perchlorate ion may also play a role in stabilizing the compound or facilitating its solubility in biological systems.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Antimycobacterial Activity
PA-824 acts via nitroreductase-mediated activation, generating reactive nitrogen species that disrupt mycobacterial cell walls .
Antioxidant Properties
Derivatives of 6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine show IC₅₀ values in DPPH assays ranging from 50–200 µM, suggesting moderate radical scavenging capacity .
Pharmacological and Physicochemical Properties
- Lipophilicity : The nitro group and aromatic substituents may increase lipophilicity compared to hydroxylated analogs, affecting membrane permeability .
- Stability : Perchlorate salts generally exhibit higher thermal stability than bromides or neutral forms .
- Toxicity: No direct data exist, but nitroimidazole derivatives often require metabolic activation to avoid toxicity .
Biological Activity
3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium perchlorate is a heterocyclic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a unique arrangement of nitrogen and sulfur atoms within its imidazo-thiazine framework, along with a nitro group that can participate in various chemical reactions. The presence of the perchlorate ion enhances its solubility and stability in biological systems.
Structural Formula
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Nitro Group Reactivity : The nitro group can undergo reduction reactions, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.
- Enzyme Interaction : The thiazine and imidazo rings may inhibit enzyme activity by binding to active sites or altering enzyme conformation.
- Cellular Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Cytotoxicity Assays
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15 | Induces apoptosis |
| HeLa (Cervical) | 20 | Inhibits cell proliferation |
| A549 (Lung) | 25 | Causes cell cycle arrest |
These results indicate a promising potential for further development as an anticancer agent.
Case Studies
A study focused on the compound's effects on breast cancer cells revealed that it significantly reduced cell viability compared to control treatments. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
Comparison with Similar Compounds
When compared to related compounds such as 2-(4-methoxyphenyl)-1-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide, 3-(3-nitrophenyl)-1-phenyl exhibits distinct biological properties due to its specific substitution pattern.
| Compound | IC50 (µM) | Notable Features |
|---|---|---|
| 3-(3-nitrophenyl)-1-phenyl-6,7-dihydro... perchlorate | 15 | High cytotoxicity against MCF-7 |
| 2-(4-methoxyphenyl)-1-(4-nitrophenyl)... bromide | 30 | Moderate effects on cancer cells |
Q & A
Synthesis and Structural Characterization
Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?
- Basic Research Focus : Key parameters include reaction temperature (typically 80–120°C for imidazo-thiazine derivatives), solvent selection (e.g., DMF or acetonitrile for polar intermediates), and catalyst choice (e.g., Pd/C for nitro-group reductions). Multi-step reactions require inert atmospheres to prevent oxidation of intermediates .
- Advanced Research Focus : Utilize statistical Design of Experiments (DoE) to model interactions between variables (e.g., solvent polarity vs. reaction time). For example, fractional factorial designs can minimize experiments while identifying optimal conditions for ring-closure reactions in the thiazine moiety .
Q. How can spectroscopic methods resolve structural ambiguities in derivatives of this compound?
- Basic Research Focus : Use -NMR to confirm substituent positions (e.g., aromatic protons of 3-nitrophenyl at δ 7.8–8.2 ppm) and -NMR to verify the fused imidazo-thiazine scaffold. IR spectroscopy identifies key functional groups (e.g., NO stretching at ~1520 cm) .
- Advanced Research Focus : Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in complex heterocycles. High-resolution mass spectrometry (HRMS) with ESI+ ionization provides accurate mass confirmation, distinguishing perchlorate counterion interactions .
Pharmacological and Biological Activity
Q. What methodological strategies are recommended for assessing the compound’s bioactivity while addressing solubility limitations?
- Basic Research Focus : Use dimethyl sulfoxide (DMSO) as a co-solvent (<1% v/v) for in vitro assays. Validate solubility via dynamic light scattering (DLS) to ensure nanoaggregates do not interfere with cytotoxicity measurements (e.g., MTT assays) .
- Advanced Research Focus : Develop prodrug derivatives (e.g., esterification of the perchlorate group) to enhance bioavailability. Computational docking (AutoDock Vina) can predict binding affinities to targets like tyrosine kinases, guiding structural modifications .
Q. How can researchers reconcile contradictory bioactivity data across studies?
- Basic Research Focus : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. Include positive controls (e.g., doxorubicin for cytotoxicity) to validate experimental setups .
- Advanced Research Focus : Perform meta-analyses of dose-response curves using software like GraphPad Prism. Compare IC values across studies while adjusting for differences in compound purity (e.g., HPLC purity >95% vs. crude samples) .
Computational and Mechanistic Studies
Q. What computational tools are effective for predicting reaction pathways during synthesis?
- Basic Research Focus : Use Gaussian 16 for density functional theory (DFT) calculations to model transition states in cyclization reactions. Visualize electron density maps to identify nucleophilic attack sites in the imidazo-thiazine core .
- Advanced Research Focus : Implement machine learning (e.g., ICReDD’s reaction path search algorithms) to predict optimal catalysts and solvents. Train models on existing datasets of imidazo-thiazine syntheses to accelerate reaction discovery .
Q. How can molecular dynamics simulations clarify the compound’s mechanism of action?
- Advanced Research Focus : Run all-atom simulations (GROMACS) to study interactions with lipid bilayers or protein targets. Analyze hydrogen-bonding networks between the nitro group and ATP-binding pockets in kinases .
Data Contradiction and Reproducibility
Q. What protocols ensure reproducibility in spectroscopic data across laboratories?
- Basic Research Focus : Calibrate NMR spectrometers using tetramethylsilane (TMS) and standardize solvent deuteration levels. Share raw FID files via repositories like Zenodo for independent validation .
- Advanced Research Focus : Adopt blockchain-based lab notebooks (e.g., SciNote) to timestamp experimental steps and raw data, reducing discrepancies in reported melting points or spectral peaks .
Safety and Regulatory Compliance
Q. What safety protocols are critical when handling perchlorate salts during synthesis?
- Basic Research Focus : Use explosion-proof fume hoods and avoid grinding perchlorate-containing solids. Conduct risk assessments for exothermic reactions (e.g., DSC analysis to detect thermal decomposition thresholds) .
Interdisciplinary Applications
Q. How can this compound be adapted for materials science applications?
- Advanced Research Focus : Explore its use as a dopant in organic semiconductors. Characterize charge-transfer properties via cyclic voltammetry (e.g., HOMO/LUMO levels) and compare with thiazole-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
